N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide
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Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The compound's synthesis involves complex organic reactions, as demonstrated in studies focusing on similar chemical structures. For instance, the synthesis of novel Eugenol derivatives, including structurally related compounds, utilizes techniques such as NMR, mass spectrometry, IR, and elemental analysis (Alam, 2022). Another example is the synthesis of new 1,3-oxazepine derivatives, highlighting the intricate processes involved in creating such complex molecules (Abood, Hanoon, & Haiwal, 2012).
Spectroscopic and X-ray Diffraction Studies : Studies on benzimidazole-tethered oxazepine heterocyclic hybrids provide insight into the molecular structure and charge distributions of similar compounds. These studies include spectroscopic analysis and X-ray diffraction, crucial for understanding the chemical and physical properties of such compounds (Almansour et al., 2016).
Biological and Pharmacological Applications
Anticancer Activity : Compounds with structural similarities have been evaluated for their anticancer properties. For example, Eugenol derivatives have shown potential cytotoxicity against breast cancer cells, indicating a potential area of application for similar compounds (Alam, 2022).
Antimicrobial and Antifungal Properties : Certain oxazepine derivatives demonstrate antimicrobial and antifungal activities. This suggests that compounds like N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide could potentially be developed for similar uses (Kaya et al., 2017).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-5-12-25-19-13-16(6-11-20(19)30-15-23(2,3)22(25)27)24-21(26)14-29-18-9-7-17(28-4)8-10-18/h5-11,13H,1,12,14-15H2,2-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCAZAAJAKHACO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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